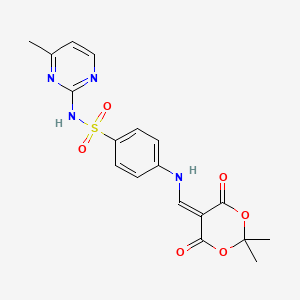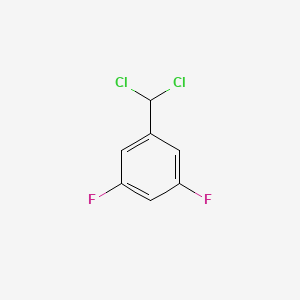
1-(Dichloromethyl)-3,5-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloromethyl)-3,5-difluorobenzene, also known as 1,3-dichloro-5-fluoromethyl-benzene, is an aromatic compound widely used in scientific research. This compound has many unique properties, such as its ability to act as a catalyst in certain reactions and its ability to act as a Lewis acid. Additionally, it can be used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(Dichloromethyl)-3,5-difluorobenzene has a number of scientific research applications. It has been used as a catalyst in a variety of reactions, including the Diels-Alder reaction and the Heck reaction. Additionally, it can be used as a Lewis acid in certain reactions. It has also been used in the synthesis of a number of compounds, including pharmaceuticals, pesticides, and other organic compounds. Furthermore, it has been used in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-(Dichloromethyl)-3,5-difluorobenzene is not well understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with a nucleophile. This complex then undergoes a rearrangement, resulting in the formation of a new compound. Additionally, it is believed that the compound can act as a catalyst in certain reactions, accelerating the rate of the reaction.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been found to inhibit the activity of certain transporters, such as the serotonin transporter. Furthermore, it has been found to have an effect on the immune system, as well as the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Dichloromethyl)-3,5-difluorobenzene has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to act as a catalyst in certain reactions. Additionally, it can be used in a variety of laboratory experiments, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic if inhaled or ingested, and it can be corrosive if it comes into contact with certain materials.
Direcciones Futuras
1-(Dichloromethyl)-3,5-difluorobenzene has a number of potential future applications. One potential application is in the development of new pharmaceuticals and other organic compounds. Additionally, it could be used in the development of new catalysts and new materials. Furthermore, it could be used in the development of new methods for the synthesis of existing compounds. Finally, it could be used to develop new methods for the detection and quantification of certain compounds.
Métodos De Síntesis
1-(Dichloromethyl)-3,5-difluorobenzene can be synthesized by a number of methods. One of the most common methods involves the reaction of 1-(Dichloromethyl)-3,5-difluorobenzenebenzene with fluorine gas. This reaction results in the formation of this compound-5-fluoromethyl-benzene. Another method involves the reaction of 1-(Dichloromethyl)-3,5-difluorobenzenebenzene with sodium fluoride and sulfuric acid. This reaction results in the formation of this compound-5-fluoromethyl-benzene. Additionally, this compound can be synthesized via the reaction of 1-(Dichloromethyl)-3,5-difluorobenzenebenzene with hydrogen fluoride.
Propiedades
IUPAC Name |
1-(dichloromethyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQOBBTGVIUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

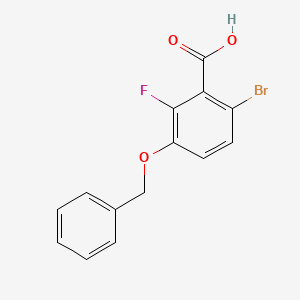
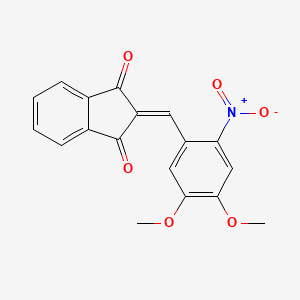
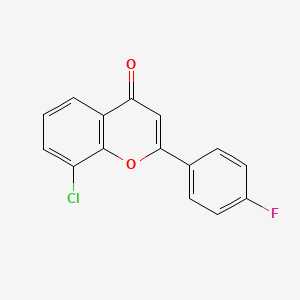
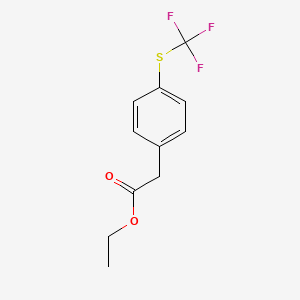
![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)
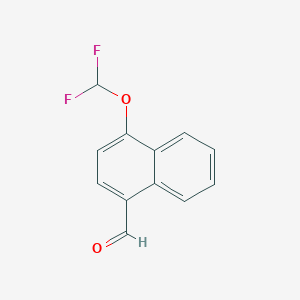

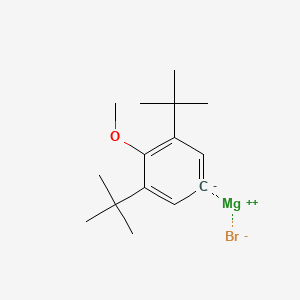

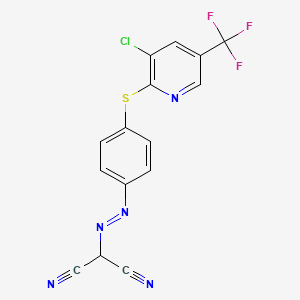
![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6360638.png)

